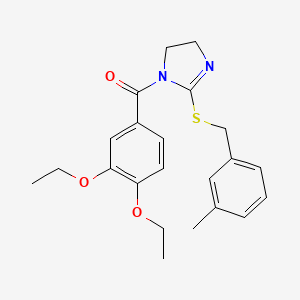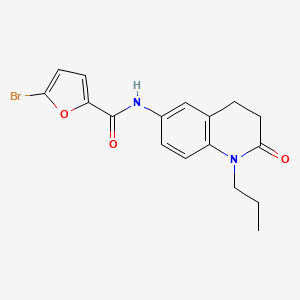
5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This results in the inhibition of tumor growth and the death of cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide is its low toxicity profile. This makes it a potential candidate for the development of new drugs. However, one of the major limitations of this compound is its limited solubility in aqueous solutions. This can make it difficult to study the compound in vitro.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new methods for the synthesis of this compound may allow for the production of larger quantities for further study.
Synthesemethoden
The synthesis of 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 2-furancarboxylic acid with propylamine to form 2-furancarboxamide. This is followed by the reaction of 2-furancarboxamide with 6-bromo-1,2,3,4-tetrahydroquinoline-2,5-dione to form 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity in various cancer cell lines. Additionally, this compound has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-2-9-20-13-5-4-12(10-11(13)3-8-16(20)21)19-17(22)14-6-7-15(18)23-14/h4-7,10H,2-3,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCISPJBCONELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2919651.png)
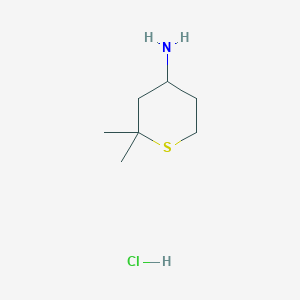
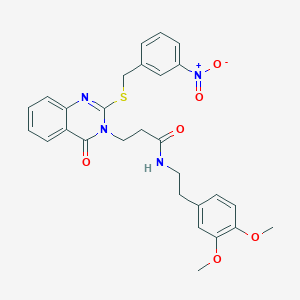
![5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B2919656.png)
![2-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methyl-prop-2-ynylamino]acetic acid](/img/structure/B2919657.png)
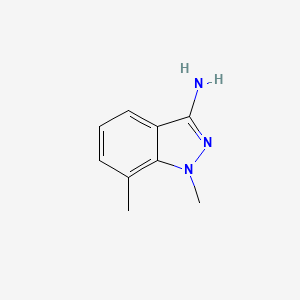
![6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2919660.png)
![methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B2919662.png)
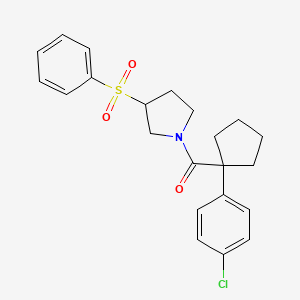
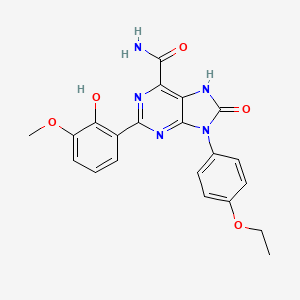
![N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine](/img/structure/B2919668.png)

![N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2919673.png)
